3-Iodo-4-methyl-1H-indole
Overview
Description
3-Iodo-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-1H-indole typically involves electrophilic iodination of 4-methyl-1H-indole. One common method is the reaction of 4-methyl-1H-indole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly oxidizing agents is also considered to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding 4-methyl-1H-indole.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products
Substitution: 3-Amino-4-methyl-1H-indole, 3-Thio-4-methyl-1H-indole.
Oxidation: this compound-3-carboxylic acid.
Reduction: 4-Methyl-1H-indole.
Scientific Research Applications
3-Iodo-4-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-1-methyl-2-phenyl-1H-indole
- 3-Iodo-1-methyl-2-(p-tolyl)-1H-indole
- 2-(2,5-Dimethylphenyl)-3-iodo-1-methyl-1H-indole
Uniqueness
3-Iodo-4-methyl-1H-indole is unique due to the specific positioning of the iodine and methyl groups on the indole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other indole derivatives. The presence of the iodine atom can also enhance the compound’s potential for halogen bonding, which can be advantageous in drug design and other applications .
Properties
IUPAC Name |
3-iodo-4-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWMPXRPZKKJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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